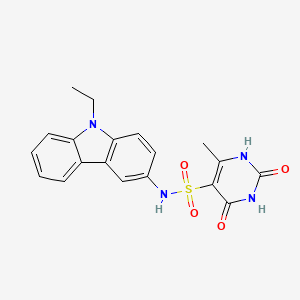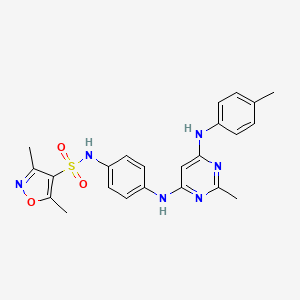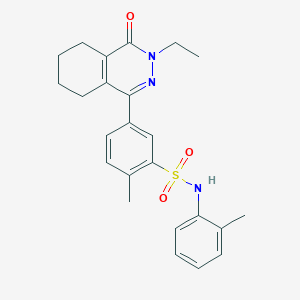
N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine
Conditions: Coupling reactions under acidic or basic conditions.
Step 4: Sulfonation
Reagents: Sulfonyl chloride
Conditions: Reaction in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized at the 3-position to introduce the pyrimidine moiety. The sulfonamide group is introduced in the final steps through sulfonation reactions.
-
Step 1: Synthesis of 9-ethyl-9H-carbazole
Reagents: Ethyl iodide, carbazole, potassium carbonate
Conditions: Reflux in acetone
Reaction: Carbazole reacts with ethyl iodide in the presence of potassium carbonate to form 9-ethyl-9H-carbazole.
-
Step 2: Functionalization at the 3-position
Reagents: Various electrophiles (e.g., acyl chlorides, sulfonyl chlorides)
Conditions: Typically carried out in an inert atmosphere with a base such as triethylamine.
化学反应分析
Types of Reactions
-
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-3,6-dione derivatives.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
-
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
-
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation Products: Carbazole-3,6-dione derivatives.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various sulfonamide derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Medicine
Medically, derivatives of this compound are investigated for their therapeutic potential. The sulfonamide group is known for its antibacterial properties, while the carbazole moiety has been linked to anticancer activity. This makes the compound a promising lead for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials. Its conjugated system and potential for functionalization make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents. The sulfonamide group can inhibit bacterial enzymes, leading to antibacterial effects.
相似化合物的比较
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride
- N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonyl amine
Uniqueness
The uniqueness of this compound lies in its combined structural features of carbazole and pyrimidine, which are not commonly found together in a single molecule
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
属性
分子式 |
C19H18N4O4S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
N-(9-ethylcarbazol-3-yl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C19H18N4O4S/c1-3-23-15-7-5-4-6-13(15)14-10-12(8-9-16(14)23)22-28(26,27)17-11(2)20-19(25)21-18(17)24/h4-10,22H,3H2,1-2H3,(H2,20,21,24,25) |
InChI 键 |
WPQQYWBMYOIBFM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(NC(=O)NC3=O)C)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Propan-2-yloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11309747.png)

![2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11309761.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11309767.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11309768.png)
![1-benzyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11309770.png)
![4-(3,4-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11309781.png)
![3-Methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11309789.png)
![(4-Methylphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11309798.png)
![1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B11309799.png)
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11309805.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11309806.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11309811.png)
